molecular formula C8H7ClF3N B13517649 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine

2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine

Katalognummer: B13517649
Molekulargewicht: 209.59 g/mol
InChI-Schlüssel: JCQTUHHFVMFZCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of chlorine, fluorine, and amine functional groups

Vorbereitungsmethoden

The synthesis of 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-chloro-2-fluorobenzaldehyde with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Analyse Chemischer Reaktionen

2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxyl or alkoxy groups. Common reagents for these reactions include sodium hydroxide or alkoxides.

Wissenschaftliche Forschungsanwendungen

2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: This compound can be used in biochemical research to study enzyme-substrate interactions and to develop new inhibitors or activators of specific enzymes.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine include:

    2-(3-Chloro-2-fluorophenyl)ethanol: This compound has a similar structure but with an alcohol functional group instead of an amine.

    3-Chloro-2-fluorophenyl isocyanate: This compound contains an isocyanate group, which imparts different reactivity and applications.

    3-Chloro-2-fluorophenol: This compound has a hydroxyl group, making it useful in different chemical reactions and applications.

Eigenschaften

Molekularformel

C8H7ClF3N

Molekulargewicht

209.59 g/mol

IUPAC-Name

2-(3-chloro-2-fluorophenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(7(6)10)8(11,12)4-13/h1-3H,4,13H2

InChI-Schlüssel

JCQTUHHFVMFZCI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)F)C(CN)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.